molecular formula C23H18N2O8S B8114090 DBCO-C2-SulfoNHS ester

DBCO-C2-SulfoNHS ester

Cat. No.: B8114090
M. Wt: 482.5 g/mol
InChI Key: WXRUVQUSPDYTKA-UHFFFAOYSA-N
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Description

DBCO-C2-SulfoNHS ester is a chemical compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is an alkyl/ether-based compound that facilitates click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-C2-SulfoNHS ester is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne (DBCO) group and a sulfo-NHS ester group. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

DBCO-C2-SulfoNHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

Major Products

The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are used to conjugate various biomolecules, such as proteins and peptides .

Mechanism of Action

DBCO-C2-SulfoNHS ester exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRUVQUSPDYTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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